molecular formula C6H8BBrN2O2 B14090656 (2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid

(2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid

Katalognummer: B14090656
Molekulargewicht: 230.86 g/mol
InChI-Schlüssel: IWQLJZOXMSEGQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with an aminomethyl and a bromine group. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable tool in the synthesis of complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: (2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The bromine substituent can be reduced to a hydrogen atom, yielding a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include boronic esters, dehalogenated pyridine derivatives, and substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, (2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds and other aromatic systems .

Biology and Medicine: The boronic acid group can interact with biological targets, such as proteases, making it a useful scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of enzymes and receptors. The aminomethyl and bromine substituents further influence the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

    Phenylboronic acid: A simpler boronic acid derivative used in similar applications.

    (2-Aminomethylphenyl)boronic acid: Lacks the bromine substituent but shares the aminomethyl group.

    (6-Bromopyridin-4-yl)boronic acid: Lacks the aminomethyl group but retains the bromine substituent.

Uniqueness: (2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid is unique due to the presence of both the aminomethyl and bromine substituents on the pyridine ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts .

Eigenschaften

Molekularformel

C6H8BBrN2O2

Molekulargewicht

230.86 g/mol

IUPAC-Name

[2-(aminomethyl)-6-bromopyridin-4-yl]boronic acid

InChI

InChI=1S/C6H8BBrN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2,11-12H,3,9H2

InChI-Schlüssel

IWQLJZOXMSEGQT-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=NC(=C1)Br)CN)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.